molecular formula C11H11ClO2 B1412959 3-Oxo-4-(3-methylphenyl)butanoyl chloride CAS No. 1987320-82-0

3-Oxo-4-(3-methylphenyl)butanoyl chloride

Cat. No. B1412959
M. Wt: 210.65 g/mol
InChI Key: IZNKQXXADHNRFI-UHFFFAOYSA-N
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Description

3-Oxo-4-(3-methylphenyl)butanoyl chloride is a chemical compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.65 g/mol . This compound is widely used in the field of chemistry and various other industries.


Molecular Structure Analysis

The molecular structure of 3-Oxo-4-(3-methylphenyl)butanoyl chloride consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be found in chemical databases or literature.


Physical And Chemical Properties Analysis

3-Oxo-4-(3-methylphenyl)butanoyl chloride has a molecular weight of 210.65 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not directly mentioned in the search results. More detailed information about the physical and chemical properties can be found in specialized chemistry literature or databases .

properties

IUPAC Name

4-(3-methylphenyl)-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8-3-2-4-9(5-8)6-10(13)7-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNKQXXADHNRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-(3-methylphenyl)butanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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